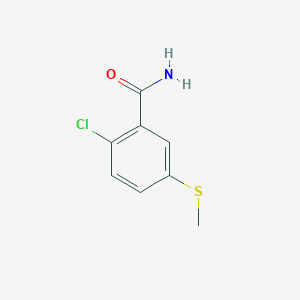
2-Chloro-5-(methylsulfanyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(methylsulfanyl)benzamide is a chemical compound with the molecular formula C8H8ClNOS . It has a molecular weight of 201.67 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a chlorine atom and a methylsulfanyl group attached to the benzene ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted melting point of 129.46°C and a predicted boiling point of approximately 308.3°C at 760 mmHg . The compound has a predicted density of approximately 1.4 g/cm³ and a predicted refractive index of n20D 1.63 .Wissenschaftliche Forschungsanwendungen
Photocatalytic Degradation
2-Chloro-5-(methylsulfanyl)benzamide, similar to related compounds, might be explored for its potential applications in photocatalytic degradation processes. Studies on analogous chemicals, such as propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide), have demonstrated the effectiveness of using TiO2-loaded adsorbent supports as photocatalysts for enhancing the rate of mineralization and reducing the concentration of toxic intermediates in aqueous solutions. This suggests that this compound could also be investigated for its utility in environmental cleanup efforts, specifically in the degradation of pollutants under similar conditions (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Crystal Structure and Biological Activity
The study of crystal structures and biological activities of similar compounds, such as methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, provides insights into the potential research applications of this compound. Understanding the crystal structure can lead to the identification of novel applications, including the development of new acaricides or other agricultural chemicals. The orientations and interactions within the crystal structure, such as intramolecular hydrogen bonding, are crucial for determining the compound's reactivity and potential use in various biological applications (Kimura & Hourai, 2005).
Metabolic Pathways and Drug Development
Research into the absorption, distribution, metabolism, and excretion (ADME) of compounds like 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide (GDC-0449, vismodegib) reveals complex metabolic pathways, including oxidation followed by phase II glucuronidation or sulfation. These findings highlight the importance of understanding the metabolic fate of compounds like this compound for their potential development into therapeutic agents. The unique metabolic pathways, including pyridine ring opening, could offer insights into designing drugs with optimized pharmacokinetic profiles (Yue et al., 2011).
Synthesis and Chemical Properties
The synthesis and investigation of the chemical properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides provide a foundation for understanding the reactivity and potential applications of this compound in various fields, including medicinal chemistry and materials science. The reactivity of the chlorine atom with respect to different nucleophiles can be crucial for developing new synthetic routes and compounds with desired properties (Kornienko et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNOS/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPPJZYFXDIBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

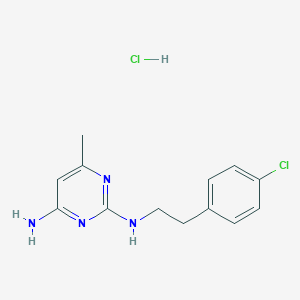

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2990263.png)
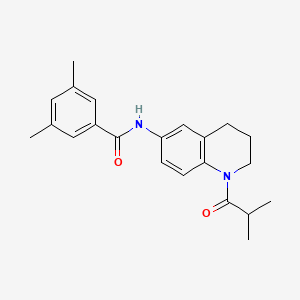
![Methyl 4-({[6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2990265.png)
![(4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2990266.png)
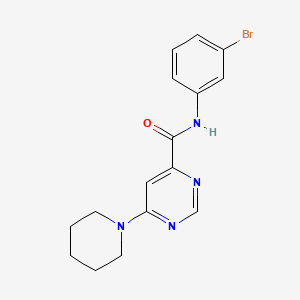
![7-(4-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2990271.png)
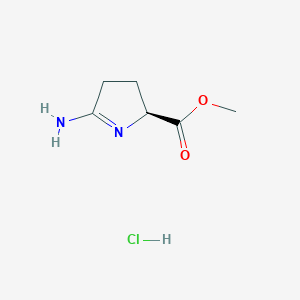
![4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2990273.png)
![2-(cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2990274.png)
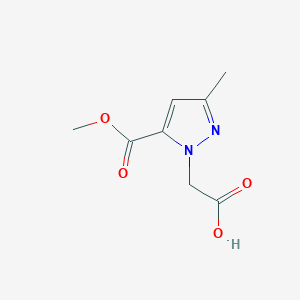

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2990281.png)